2-(Furan-2-yl)pyridine
Overview
Description
2-(Furan-2-yl)pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyridine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent typically enters the 5-position of the furan ring.
Alkylation: The compound can be alkylated with methyl iodide, leading to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide.
Hydroxymethylation: Formaldehyde in the presence of a catalyst.
Formylation: Formylating agents such as formic acid or formyl chloride.
Acylation: Acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Furan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential biological activities and as a scaffold for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyridine in biological systems involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)thiazole
- 2-(Furan-2-yl)quinoline
- 2-(Furan-2-yl)benzothiazole
Uniqueness
2-(Furan-2-yl)pyridine is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-(furan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJQFIZKHZWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343369 | |
Record name | Pyridine, 2-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-03-2 | |
Record name | Pyridine, 2-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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